2-Phenoxybutanenitrile

Description

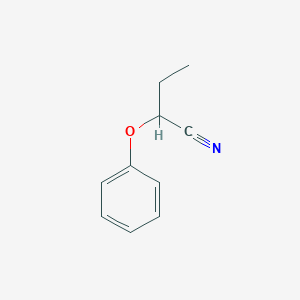

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-phenoxybutanenitrile |

InChI |

InChI=1S/C10H11NO/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |

InChI Key |

BQXNOTRHDOVSEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)OC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 2 Phenoxybutanenitrile

Reactivity of the Phenoxy Ether Linkage

Aromatic Substitution Reactions on the Phenoxy Moiety

The phenoxy group in 2-phenoxybutanenitrile (B6280982) is an ether-substituted benzene (B151609) ring. The oxygen atom, through its lone pairs, acts as a powerful electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comnih.gov This activation is not uniform across all positions of the ring; the electron density is primarily increased at the ortho and para positions relative to the ether linkage. nih.gov Consequently, the phenoxy group is a strong ortho-, para-director for incoming electrophiles.

The general mechanism for electrophilic aromatic substitution proceeds in two principal steps. masterorganicchemistry.comyoutube.com First, the electron-rich aromatic ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pitt.edusapub.org This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions applicable to the phenoxy moiety of this compound include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. fiveable.memasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is notably reversible. sapub.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. pitt.edukhanacademy.org

Due to the directing effect of the oxygen atom, these reactions will predominantly yield a mixture of ortho- and para-substituted this compound derivatives. The exact ratio of these isomers can be influenced by steric hindrance, with the bulkier butanenitrile side-chain potentially disfavoring substitution at the ortho positions to some extent.

Transformations at the Alpha-Carbon of the Nitrile

The hydrogen atom on the carbon alpha to the nitrile group (the C2 position) is acidic. This acidity is due to the electron-withdrawing nature of the cyano group (-C≡N), which stabilizes the resulting carbanion (anion) through both induction and resonance. This allows for a variety of transformations at this position via the formation of a key enolate or nitrile anion intermediate. msu.edu

Alkylation and Acylation Reactions

The alpha-carbon of this compound can be readily alkylated or acylated after deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The resulting nucleophilic anion can then react with various electrophiles in a substitution reaction. msu.eduyoutube.com

Alkylation: The reaction of the this compound anion with an alkyl halide (R-X) results in the formation of a new carbon-carbon bond at the alpha-position, yielding a 2-alkyl-2-phenoxybutanenitrile. This is a versatile method for introducing alkyl chains.

Acylation: Similarly, reaction with an acyl halide (RCOCl) or an anhydride (B1165640) introduces an acyl group, leading to the formation of a β-ketonitrile. These compounds are valuable synthetic intermediates.

Recent advancements have focused on more environmentally benign methods, such as the direct α-alkylation of nitriles with primary alcohols. organic-chemistry.orgacs.orgnih.gov These reactions, often catalyzed by transition metal complexes like cobalt or ruthenium, proceed through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde in situ. organic-chemistry.orgacs.org The aldehyde then undergoes a condensation with the nitrile, followed by reduction of the resulting α,β-unsaturated nitrile to afford the α-alkylated product, with water as the only byproduct. organic-chemistry.orgnih.gov

Table 1: Examples of Catalytic α-Alkylation of Nitriles with Alcohols

| Nitrile Substrate | Alcohol Substrate | Catalyst System | Product Yield (%) | Reference |

| Phenylacetonitrile | Benzyl Alcohol | Co-complex / KOH | 95 | organic-chemistry.org |

| Phenylacetonitrile | 1-Butanol | Co-complex / KOH | 85 | organic-chemistry.org |

| Benzyl Cyanide | Ethanol | Ru(II)-NNN' pincer complex | 92 | acs.org |

| Benzyl Cyanide | 1-Propanol | Ru(II)-NNN' pincer complex | 97 | acs.org |

Stereochemical Inversion and Epimerization Studies

The alpha-carbon of this compound is a chiral center. Reactions that proceed through the formation of an anion at this center can have significant stereochemical consequences. When the alpha-proton is removed by a base, the resulting carbanion is planar (or rapidly inverting). msu.edu

If the starting material is a single enantiomer of this compound, deprotonation to form the achiral, planar enolate anion followed by reprotonation will result in a racemic mixture (a 50:50 mixture of both enantiomers). This process is known as racemization. msu.edulibretexts.org Any reaction that involves the reversible formation of this enolate intermediate has the potential to cause a loss of stereochemical integrity at the alpha-carbon.

Epimerization refers to the change in configuration at one of several stereocenters in a molecule. While this compound itself only has one stereocenter, if a derivative were synthesized with an additional chiral center, conditions that promote enolate formation would lead to epimerization at the alpha-carbon, resulting in a mixture of diastereomers. The study of pheromones has shown that the biological activity of chiral molecules can be highly dependent on their absolute configuration, highlighting the importance of controlling stereochemistry in synthesis. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and optimizing conditions.

Reaction Pathway Elucidation

Electrophilic Aromatic Substitution: The pathway for EAS on the phenoxy ring involves the formation of the arenium ion intermediate. youtube.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The oxygen atom's lone pairs can delocalize into the ring to stabilize the positive charge of the arenium ion, particularly when the electrophile adds to the ortho or para positions. This stabilization lowers the activation energy for substitution at these positions compared to the meta position.

Alpha-Carbon Alkylation: The mechanism of base-mediated alkylation proceeds via an Sₙ2 pathway. youtube.com The nitrile anion, formed by deprotonation, acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For this reaction to be efficient, the alkyl halide should be a primary or secondary halide to minimize competing elimination reactions. youtube.com

The cobalt-catalyzed alkylation with alcohols follows a more complex, multi-step pathway:

Oxidation of the primary alcohol to an aldehyde by the cobalt catalyst.

Base-catalyzed Knoevenagel condensation between the generated aldehyde and the acidic alpha-carbon of the nitrile to form an α,β-unsaturated nitrile.

Hydrogenation of the α,β-unsaturated nitrile by the cobalt catalyst, which has been loaded with hydrogen from the initial alcohol oxidation step. This regenerates the active catalyst and yields the final α-alkylated nitrile. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Reactivity

Kinetics:

Aromatic Substitution: The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the sigma complex. masterorganicchemistry.com The rate is dependent on the concentrations of both the aromatic substrate and the electrophile. The electron-donating phenoxy group increases the nucleophilicity of the ring, leading to a faster reaction rate compared to unsubstituted benzene.

Alpha-Alkylation: In traditional alkylations, the rate depends on the concentration of the enolate and the alkyl halide. The formation of the enolate itself can be either under kinetic or thermodynamic control. Using a bulky, strong base like LDA at low temperatures favors the formation of the kinetic enolate (the less substituted one, if applicable), while weaker bases at higher temperatures allow for equilibration to the more stable thermodynamic enolate. youtube.com

Thermodynamics:

Alpha-Alkylation: The deprotonation of the nitrile is an equilibrium process. The position of the equilibrium depends on the strength of the base and the pKa of the nitrile's alpha-proton. The subsequent alkylation step is generally irreversible and thermodynamically favorable due to the formation of a stable C-C single bond.

Chemoselectivity and Regioselectivity Studies of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: the nitrile, the phenoxy ether linkage, and the butane (B89635) backbone. The presence of multiple reactive sites raises important questions of chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or the molecule a reaction occurs). While specific, in-depth research exclusively focused on the selectivity of this compound is not extensively documented in publicly available literature, its reactivity profile can be predicted based on the well-established chemistry of α-phenoxy nitriles and related compounds.

The primary sites for chemical transformation on this compound are the electrophilic carbon of the nitrile group, the alpha-carbon bearing the phenoxy group, the phenoxy group itself (aromatic ring), and the C-O ether bond. The chemoselectivity of a given reaction is dictated by the nature of the reagent and the reaction conditions.

Reactions at the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents. chemistrysteps.comopenstax.org The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org

In the context of chemoselectivity, a key consideration is the reaction of the nitrile group in the presence of the ether linkage and the aromatic ring. Many reagents that react with nitriles are compatible with ethers and aromatic systems under specific conditions.

For instance, the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄) is a common transformation. chemistrysteps.comlibretexts.orglibretexts.org This reagent is highly reactive and would likely reduce the nitrile preferentially without cleaving the more stable phenoxy ether bond.

The acid- or base-catalyzed hydrolysis of the nitrile to a carboxylic acid or an amide is another fundamental reaction. chemistrysteps.comopenstax.org Under these conditions, the ether linkage is generally stable, demonstrating high chemoselectivity for the nitrile group.

Table 1: Predicted Chemoselective Transformations of the Nitrile Group in this compound

| Reagent/Condition | Product Functional Group | Notes |

| H₃O⁺, heat | Carboxylic acid | Hydrolysis of the nitrile is favored over ether cleavage. |

| NaOH, H₂O, heat | Carboxylate salt | Basic hydrolysis also shows high chemoselectivity for the nitrile. |

| 1. LiAlH₄, 2. H₂O | Primary amine | Strong reducing agent targets the nitrile group. libretexts.org |

| 1. DIBAL-H, 2. H₂O | Aldehyde | Partial reduction of the nitrile can be achieved with specific reagents. |

| 1. Grignard Reagent (R-MgBr), 2. H₃O⁺ | Ketone | Addition of organometallics to the nitrile is a key C-C bond-forming reaction. chemistrysteps.com |

Regioselectivity in Reactions Involving the Phenoxy Group

The phenoxy group can undergo electrophilic aromatic substitution. The oxygen atom is an activating, ortho-, para-directing group. Therefore, electrophiles would be directed to the positions ortho and para to the ether linkage. The para position is generally favored due to reduced steric hindrance compared to the ortho positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Major Product | Minor Product(s) |

| Br₂/FeBr₃ | 2-(4-Bromophenoxy)butanenitrile | 2-(2-Bromophenoxy)butanenitrile |

| HNO₃/H₂SO₄ | 2-(4-Nitrophenoxy)butanenitrile | 2-(2-Nitrophenoxy)butanenitrile |

| SO₃/H₂SO₄ | 4-(1-cyano-propoxy)benzenesulfonic acid | 2-(1-cyano-propoxy)benzenesulfonic acid |

Reactivity of the α-Carbon

The α-carbon (the carbon atom adjacent to the nitrile group) is activated by the electron-withdrawing nature of the nitrile. duq.edu This makes the α-hydrogen acidic and susceptible to deprotonation by a strong base, forming a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in a regioselective manner at the α-position. The stereoselectivity of such reactions would be an important consideration due to the existing chiral center at this position.

Electrophilic Aromatic Substitution:the Phenoxy Group is an Activating, Ortho, Para Directing Group for Electrophilic Aromatic Substitution.organicmystery.comlibguides.combyjus.comthis Allows for the Direct Functionalization of the 2 Phenoxybutanenitrile Molecule Itself.

Halogenation: Reaction with bromine (Br₂) in a non-polar solvent can introduce bromine atoms at the ortho and para positions. byjus.com

Nitration: Treatment with nitric acid (HNO₃) can install nitro groups, typically as a mixture of ortho and para isomers. byjus.com

Friedel-Crafts Reactions: Acylation or alkylation can be performed using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst to add carbon substituents to the ring. organicmystery.comlibguides.com

A more advanced method for creating complex derivatives involves the intramolecular carbopalladation of nitriles. For instance, an ω-(2-iodoaryl)alkanenitrile can undergo a palladium-catalyzed cyclization to form polycyclic ketone structures, demonstrating a powerful way to build molecular complexity from a nitrile precursor. researchgate.netnih.gov

Modification of the Phenyl Ring

The introduction of substituents onto the phenyl ring of 2-phenoxybutanenitrile (B6280982) analogues is commonly achieved by starting with an appropriately substituted phenol (B47542). The Williamson ether synthesis is a foundational method for this approach, involving the reaction of a substituted phenoxide with an alkyl halide.

A prevalent strategy involves the O-alkylation of various substituted phenols with 4-bromobutyronitrile (B74502). For instance, this method has been successfully used to prepare substrates for studying the Truce-Smiles rearrangement, such as 4-[2-(Benzoyl)phenoxy]butanenitrile. nih.gov In a typical procedure, the substituted phenol is deprotonated with a base like sodium hydride to form the more nucleophilic phenoxide, which then displaces the bromide from 4-bromobutyronitrile to form the desired ether linkage. nih.gov This approach is versatile, allowing for the synthesis of analogues with a range of electron-withdrawing and electron-donating groups on the phenyl ring. nih.gov

More advanced, metal-catalyzed methods have also been developed. A copper-catalyzed domino coupling reaction, for example, can be used to synthesize complex analogues like 2-(2-bromophenyl)-2-phenoxybutanenitrile. Current time information in Bangalore, IN. This particular reaction involves the initial formation of sodium phenoxide, which then participates in a copper-catalyzed process with other reagents to yield the final product. Current time information in Bangalore, IN.

The following table summarizes representative examples of synthetic methods that focus on modifying the phenyl ring.

Table 1: Synthesis of Phenyl-Substituted this compound Analogues This table is interactive and can be sorted by clicking on the column headers.

| Product | Phenyl Substituent | Key Reagents | Method | Reference |

|---|---|---|---|---|

| 4-(2-tert-Butylphenoxy)butanenitrile | 2-tert-Butyl | 2-tert-Butylphenol, 4-Bromobutyronitrile, Base | Williamson Ether Synthesis | nih.gov |

| 4-[2-(Benzoyl)phenoxy]butanenitrile | 2-Benzoyl | 2-Hydroxybenzophenone, 4-Bromobutyronitrile, K₂CO₃ | Williamson Ether Synthesis | nih.gov |

| 2-(2-Bromophenyl)-2-phenoxybutanenitrile | 2-Bromo (on a second phenyl group) | Sodium Phenoxide, 1-Bromo-2-iodobenzene, 2-Bromobutanenitrile, CuI | Copper-Catalyzed Domino Reaction | Current time information in Bangalore, IN. |

Elaboration of the Butanenitrile Chain

Modifying the butanenitrile chain offers an alternative pathway to structural diversity. These methods can involve building the chain through alkylation or transforming the nitrile group into other functional groups.

A primary strategy for constructing the butanenitrile chain is through the α-alkylation of a shorter precursor, such as phenoxyacetonitrile (B46853). The carbon atom adjacent to the nitrile group (the α-carbon) is acidic enough to be deprotonated by a suitable base, creating a carbanion. This nucleophile can then react with an alkyl halide, such as ethyl iodide, to extend the carbon chain and form the this compound backbone. While this is a standard method in organic synthesis for nitrile alkylation, some modern catalytic approaches have reported difficulty in coupling phenoxyacetonitrile under specific copper-catalyzed conditions that were successful for other aryl acetonitriles. acs.org

Further elaboration involves chemical transformation of the nitrile functional group itself. The carbon-nitrogen triple bond is reactive and can undergo a variety of additions. chemistrysteps.com For example, nitriles can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. libretexts.org This converts this compound into 2-phenoxybutanamide or 2-phenoxybutanoic acid, respectively. Alternatively, the nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would transform this compound into 4-phenoxybutan-1-amine. libretexts.org These transformations effectively elaborate the functional nature of the butanenitrile chain.

The table below outlines these conceptual and documented methods for chain elaboration.

Table 2: Synthetic Methods for Elaboration of the Butanenitrile Chain This table is interactive and can be sorted by clicking on the column headers.

| Modification Type | Starting Material | Key Reagents | Product | Method | Reference |

|---|---|---|---|---|---|

| Chain Extension | Phenoxyacetonitrile | Base (e.g., NaH, LDA), Ethyl Halide | This compound | α-Alkylation | nih.gov |

| Hydrolysis to Acid | This compound | H₃O⁺ or OH⁻, H₂O, heat | 2-Phenoxybutanoic acid | Nitrile Hydrolysis | libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to fully characterize 2-Phenoxybutanenitrile (B6280982).

¹H and ¹³C NMR: The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. The proton spectrum would reveal distinct signals for the aromatic and aliphatic regions. The methine proton (H-2) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) (H-3) and methyl (H-4) protons. The aromatic protons would appear in the typical downfield region, with potential overlap of signals. The ¹³C spectrum would show signals for all ten carbon atoms, with the nitrile carbon appearing in its characteristic region.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (CN) | - | - | ~120 |

| 2 (CH) | ~4.8 | dd | ~65 |

| 3 (CH₂) | ~1.9 | m | ~25 |

| 4 (CH₃) | ~1.1 | t | ~10 |

| 1' (C-O) | - | - | ~158 |

| 2', 6' (ortho-CH) | ~7.0 | d | ~115 |

| 3', 5' (meta-CH) | ~7.3 | t | ~130 |

| 4' (para-CH) | ~7.1 | t | ~122 |

dd = doublet of doublets, t = triplet, m = multiplet, d = doublet

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. Key correlations would be observed between:

H-2 and the H-3 methylene protons.

H-2 and the H-4 methyl protons.

The H-3 methylene protons and the H-4 methyl protons.

Within the aromatic ring, correlations between ortho, meta, and para protons would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. uni-koeln.deitu.edu.trresearchgate.net It would definitively link the proton signals to their corresponding carbon atoms, for instance, confirming the attachment of the H-2 methine proton to the C-2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. researchgate.nethmdb.cathermofisher.com Key HMBC correlations for this compound would include:

The methine proton (H-2) to the nitrile carbon (C-1) and the ipso-carbon of the phenoxy group (C-1').

The aromatic protons (H-2'/H-6') to the ipso-carbon (C-1') and neighboring aromatic carbons.

The methyl protons (H-4) to C-3 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons, which is invaluable for determining the preferred conformation and stereochemistry. bmrb.ionih.gov For this compound, NOESY could show correlations between the methine proton (H-2) and the ortho-protons (H-2'/H-6') of the phenyl ring, providing insight into the rotational conformation around the C-O bond.

The flexible butyronitrile (B89842) chain in this compound allows for various conformations. Dynamic NMR (DNMR) studies, involving variable temperature experiments, could provide information on the energy barriers between different rotational isomers (rotamers). irug.org By monitoring changes in the NMR line shapes as a function of temperature, it might be possible to determine the rotational barriers around the C-O and C-C single bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into averaged signals at higher temperatures.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Strong (IR), Strong (Raman) |

| C≡N Stretch | 2260-2240 | 2260-2240 | Medium, Sharp (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 | Strong (IR), Strong (Raman) |

| C-O-C Asymmetric Stretch | ~1240 | - | Strong (IR) |

| C-O-C Symmetric Stretch | - | ~1040 | Medium (Raman) |

The nitrile (C≡N) stretching vibration is a particularly diagnostic peak, expected to appear as a sharp band of medium intensity in the IR spectrum. The aromatic C=C stretching vibrations will give rise to characteristic bands in the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) will show a strong asymmetric stretching band in the IR spectrum.

As this compound does not possess any hydrogen bond donor groups (like O-H or N-H), significant intermolecular hydrogen bonding is not expected. However, in the presence of protic solvents, weak interactions between the nitrile nitrogen or the ether oxygen and the solvent protons could potentially be observed as subtle shifts in their respective vibrational frequencies.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure.

For this compound (Molecular Weight: 161.21 g/mol ), the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺˙) at m/z = 161. The fragmentation pathways are predicted to involve cleavages at the ether linkage and within the butyronitrile chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 161 | [C₁₀H₁₁NO]⁺˙ | Molecular Ion |

| 132 | [C₈H₆NO]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 94 | [C₆H₆O]⁺˙ | Cleavage of the C-O bond, formation of phenol (B47542) radical cation |

| 77 | [C₆H₅]⁺ | Loss of the butanenitrile-oxy radical from the molecular ion, forming a phenyl cation |

| 68 | [C₄H₆N]⁺ | Cleavage of the C-O bond with charge retention on the butanenitrile fragment |

A primary fragmentation pathway would likely be the cleavage of the bond between the butanenitrile moiety and the oxygen atom, leading to a fragment corresponding to the phenoxy radical (m/z 93, neutral) and a charged butanenitrile fragment (m/z 68), or a charged phenol radical cation (m/z 94) and a neutral butanenitrile radical. Another significant fragmentation would be the loss of an ethyl group from the butyronitrile side chain, resulting in a fragment at m/z 132. The phenyl cation at m/z 77 is also a common fragment in compounds containing a benzene (B151609) ring. libretexts.orgnih.gov Analysis of these fragmentation patterns would provide strong evidence for the proposed structure of this compound. whitman.edunih.gov

High-Resolution Mass Spectrometry for Empirical Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical first step in the structural elucidation of an unknown or synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule, leading to the confirmation of its empirical and molecular formula.

For this compound (C₁₀H₁₁NO), the expected exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). By comparing the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with the calculated theoretical mass, chemists can confirm that the observed molecule indeed corresponds to the chemical formula of this compound. A negligible mass error, typically in the low parts-per-million (ppm) range, would provide strong evidence for the correct elemental composition.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Calculated Exact Mass | 161.0841 g/mol |

| Expected m/z of [M+H]⁺ | 162.0919 |

| Expected m/z of [M+Na]⁺ | 184.0735 |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Following the confirmation of the molecular formula, Tandem Mass Spectrometry (MS/MS) would be employed to gain insights into the compound's structure. In an MS/MS experiment, the molecular ion of this compound (precursor ion) would be isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected, providing a "fingerprint" of the molecule's connectivity.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 162.0919 ([M+H]⁺) | 94.0419 | C₄H₆N | Loss of the butanenitrile group |

| 162.0919 ([M+H]⁺) | 68.0500 | C₆H₅OH | Loss of phenol |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

This compound possesses a chiral center at the second carbon of the butane (B89635) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining their absolute configuration.

Determination of Absolute Configuration for Chiral Analogues

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is unique to each enantiomer, with one enantiomer exhibiting a positive Cotton effect (a peak or trough in the ECD spectrum) where the other shows a negative one, resulting in mirror-image spectra.

To determine the absolute configuration of the enantiomers of this compound, their experimental ECD spectra would be recorded. These experimental spectra would then be compared to the ECD spectra predicted by quantum chemical calculations for both the (R)- and (S)-enantiomers. A close match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration would allow for the unambiguous assignment of its absolute stereochemistry.

Conformational Preferences of Enantiomers

The shape of an ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its conformational preferences. The butanenitrile side chain of this compound can rotate around the C-O bond, leading to different spatial arrangements (conformers).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Phenoxybutanenitrile (B6280982). These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electron distribution.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve using methods like Density Functional Theory (DFT) or ab initio calculations.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed for more precise results. wikipedia.org These methods scale computationally with the size of the system, making them more intensive for a molecule of this size. wikipedia.org

Density Functional Theory (DFT) has become a widely used alternative, offering a good balance between accuracy and computational cost. scispace.com DFT methods calculate the electron density of the molecule to determine its energy. wikipedia.org A variety of functionals, which are mathematical approximations for the exchange-correlation energy, are available. For molecules containing aromatic rings and nitrile groups, hybrid functionals like B3LYP are commonly used in conjunction with a basis set such as 6-311++G(d,p), which provides a flexible description of the electron distribution. sciforum.net A computational study on a related compound, 4-Oxo-4-(3-phenoxy phenyl)-2-phenyl-butane nitrile, successfully employed the B3LYP/6-311++G(d,p) level of theory for its analysis. sciforum.net

The geometry optimization process for this compound would systematically adjust the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy, which corresponds to the most stable conformation.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method Type | Specific Method | Basis Set | Key Features |

| Ab Initio | Hartree-Fock (HF) | 6-31G(d) | A foundational, less computationally expensive ab initio method. wikipedia.org |

| Ab Initio | Møller-Plesset (MP2) | cc-pVTZ | Includes electron correlation for higher accuracy than HF. wikipedia.org |

| DFT | B3LYP | 6-311++G(d,p) | A hybrid functional that is widely used for organic molecules, balancing accuracy and efficiency. sciforum.net |

| DFT | ωB97X-D | def2-TZVP | A range-separated functional with dispersion corrections, good for non-covalent interactions. |

This table is illustrative and represents common choices for computational studies of organic molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is likely to be located on the electron-rich phenoxy group, which can donate electrons in a reaction. Conversely, the LUMO may be associated with the electron-withdrawing nitrile group, making it a site for nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. sphinxsai.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. sphinxsai.com

DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, can be used to calculate and visualize the HOMO and LUMO of this compound, along with their respective energy levels. sciforum.net This analysis would be crucial for predicting how the molecule might interact with other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Calculated Energy (eV) | Primary Location | Implied Reactivity |

| HOMO | -6.5 | Phenoxy Ring | Nucleophilic Center |

| LUMO | -1.8 | Nitrile Group | Electrophilic Center |

| HOMO-LUMO Gap | 4.7 | - | Indicator of Chemical Stability |

The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.

Reaction Mechanism Prediction and Energy Profile Mapping

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates and the energy barriers that must be overcome.

To understand a chemical reaction involving this compound, such as its synthesis or a subsequent transformation, computational chemists would search for the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. smu.edu Various algorithms exist to locate these unstable structures. smu.edu

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. smu.edu An IRC analysis traces the reaction path downhill from the transition state, connecting it to the corresponding reactants and products. smu.edu This confirms that the identified TS correctly links the desired species and provides a detailed view of the geometric changes that occur throughout the reaction. smu.edu For example, in the hydrocyanation of a related phenoxy-containing compound, DFT calculations would be used to locate the transition state for the addition of the cyanide nucleophile and the subsequent proton transfer steps. sciforum.net

If a reaction involving this compound is catalyzed, computational methods can be used to model the entire catalytic cycle. This involves identifying all intermediates and transition states in the cycle and calculating their relative energies. sumitomo-chem.co.jp Such studies can reveal the rate-determining step of the reaction and provide insights into how the catalyst facilitates the transformation. For instance, if the synthesis of this compound involves a base-catalyzed process, computational modeling could elucidate the role of the catalyst in deprotonating a precursor and facilitating the nucleophilic substitution. mdpi.com

Conformational Analysis and Energetic Landscape Exploration

This compound possesses conformational flexibility due to the rotation around several single bonds, particularly in the butanenitrile side chain. Conformational analysis aims to identify the different stable conformers (rotamers) and determine their relative energies. lumenlearning.com

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, including the interactions of a solute like this compound with its solvent environment. While specific, large-scale MD simulation studies exclusively focused on this compound in various solvents are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its likely behavior.

MD simulations would typically involve placing a model of the this compound molecule within a simulation box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent like hexane. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's dynamics and its interactions with the surrounding solvent molecules.

Key insights that could be gained from such simulations include:

Conformational Analysis: Identifying the most stable conformations of this compound in different solvents. The flexibility of the ether linkage and the butyl chain allows for various rotational isomers (rotamers), and their relative populations can be influenced by the polarity and hydrogen-bonding capability of the solvent.

Solvation Structure: Characterizing the arrangement of solvent molecules around the solute. This includes determining the radial distribution functions for different atom pairs, which reveal the probability of finding a solvent atom at a certain distance from a solute atom. For instance, in an aqueous solution, water molecules would be expected to form specific hydrogen-bonding patterns with the nitrile group and the oxygen atom of the phenoxy group.

Dynamical Properties: Calculating properties such as diffusion coefficients and rotational correlation times, which describe how the molecule moves and tumbles within the solution.

These simulations provide a bridge between the static picture of a single molecule and its dynamic behavior in a real-world solution, which is crucial for understanding its reactivity and physical properties.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of the compound and its derivatives. The primary methods employed are based on Density Functional Theory (DFT) and ab initio calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically achieved by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in the infrared (IR) and Raman spectra of this compound can be predicted by performing a frequency calculation on the optimized molecular geometry. These calculations yield a set of normal modes of vibration and their corresponding frequencies. The characteristic nitrile (C≡N) stretch, for example, is expected to appear in a specific region of the IR spectrum. Theoretical predictions can help in assigning the observed spectral bands to specific molecular vibrations.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies (which correspond to the absorption wavelength) and oscillator strengths (which relate to the intensity of the absorption). For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the phenyl ring.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Key Molecular Feature |

| ¹³C NMR | Chemical Shift (C≡N) | ~120 ppm | Nitrile Carbon |

| ¹H NMR | Chemical Shift (Ar-H) | ~6.9-7.4 ppm | Aromatic Protons |

| IR Spectroscopy | Vibrational Frequency (C≡N stretch) | ~2240-2260 cm⁻¹ | Nitrile Group |

| UV-Vis Spectroscopy | λmax | ~270 nm | Phenyl Chromophore |

Note: The values in this table are illustrative and would be refined by specific computational studies using high levels of theory.

Structure-Reactivity/Property Relationship Studies (Non-Biological)

Computational studies play a crucial role in establishing relationships between the structure of this compound and its physical, chemical, and functional properties. These studies are vital for understanding the compound's behavior and for designing new molecules with tailored characteristics.

Quantitative Structure-Property Relationships (QSPR) for Physical and Chemical Properties

QSPR models are mathematical equations that relate the chemical structure of a compound to its macroscopic properties. These models are developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with an experimentally determined property.

For this compound and its analogs, QSPR studies could be employed to predict a wide range of physical and chemical properties, including:

Boiling Point: Descriptors such as molecular weight, polarizability, and intermolecular interaction terms can be used to build a QSPR model for predicting the boiling point.

Solubility: The solubility of this compound in different solvents can be predicted using descriptors that capture the molecule's polarity, hydrogen bonding capacity, and size.

Partition Coefficient (logP): The octanol-water partition coefficient, a measure of a compound's hydrophobicity, is a key parameter in many chemical applications. QSPR models for logP are well-established and can be readily applied to this compound.

The development of a QSPR model typically involves the following steps:

Data Set Collection: Assembling a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the data set. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: Using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to develop a mathematical relationship between the descriptors and the property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Table 2: Illustrative QSPR Model for a Hypothetical Property of this compound Analogs

| Property | Model Equation (Illustrative) | R² | Q² |

| Boiling Point (°C) | 25.4 * (Molecular Weight)⁰.⁵ + 12.1 * (Polarizability) - 5.7 * (Hydrogen Bond Donors) + C | 0.92 | 0.85 |

Note: This table presents a hypothetical QSPR model for illustrative purposes. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's goodness-of-fit and predictive ability, respectively.

Computational Design of Functional Derivatives

Computational chemistry provides a powerful platform for the rational design of new functional derivatives of this compound with enhanced or novel properties for non-biological applications. This in silico approach allows for the rapid screening of a large number of potential candidate molecules, saving significant time and resources compared to traditional synthetic approaches.

The process of computational design typically involves:

Defining the Target Property: Identifying the specific property to be optimized. This could be, for example, a higher thermal stability, a specific absorption wavelength, or improved solubility in a particular solvent.

Generating a Virtual Library: Creating a library of virtual derivatives by systematically modifying the structure of this compound. This could involve introducing different substituents on the phenyl ring or altering the length and branching of the alkyl chain.

High-Throughput Screening: Using computational methods to predict the target property for all molecules in the virtual library. This often involves a tiered approach, starting with rapid, less computationally expensive methods (like QSPR) to filter out unpromising candidates, followed by more accurate but slower methods (like DFT) for the most promising molecules.

Lead Candidate Selection: Identifying the most promising candidates for experimental synthesis and testing based on the computational predictions.

For instance, to design a derivative with a red-shifted UV-Vis absorption, one could computationally explore the effect of adding electron-donating or electron-withdrawing groups to the phenyl ring. The results of these calculations would guide the synthetic chemist in choosing the most promising modifications to achieve the desired optical properties.

Applications in Chemical Synthesis and Materials Science

2-Phenoxybutanenitrile (B6280982) as a Key Synthetic Intermediate

The structure of this compound suggests its potential as a building block in organic synthesis. The nitrile group can undergo a variety of transformations, making it a valuable functional handle.

Precursor in the Synthesis of Complex Organic Molecules

Theoretically, the nitrile group of this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations would yield a range of bifunctional molecules (containing a phenoxy group and another functionality), which could then be elaborated into more complex structures. However, no specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are documented in publicly available literature.

Building Block for Heterocyclic Compounds

Nitriles are well-established precursors for the synthesis of nitrogen-containing heterocycles. For instance, through cyclization reactions with appropriate bifunctional reagents, the nitrile group could potentially be incorporated into rings such as pyridines, pyrimidines, or imidazoles. The phenoxy substituent would then be appended to these heterocyclic cores. While the synthesis of N-heterocycles from various nitrile-containing intermediates is a common strategy, specific methodologies starting from this compound have not been reported.

Role in Agrochemical Development (as a synthetic intermediate, not final product assessment)

The phenoxy moiety is present in many commercial herbicides and fungicides. It is plausible that a molecule like this compound could serve as an intermediate in the synthesis of new agrochemical candidates. The nitrile group could be transformed into other functional groups commonly found in pesticides. However, there is no direct evidence or published research to suggest that this compound is currently used as an intermediate in the development or production of any specific agrochemical product.

Contributions to Polymer and Material Science

The incorporation of specific functional groups into polymers can tailor their properties for various applications. The phenoxy and nitrile groups of this compound could, in principle, impart desirable characteristics to materials.

Monomer or Cross-linking Agent in Polymerization Processes

While the nitrile group can be involved in certain types of polymerization, this compound is not a conventional monomer for common polymerization techniques like radical, cationic, or anionic polymerization. Its structure does not lend itself to acting as a cross-linking agent without prior modification. There is no available data to suggest its use in this capacity.

Precursor for Functional Organic Materials

The combination of an aromatic phenoxy group and a polar nitrile group could be of interest for the development of functional organic materials with specific electronic or optical properties. For example, molecules with similar structures are sometimes investigated for applications in areas like organic light-emitting diodes (OLEDs) or as components of liquid crystals. Nevertheless, a thorough search of scientific and patent literature reveals no studies on the synthesis or properties of materials derived from this compound.

Role in Catalysis and Ligand Design

The fundamental components of this compound, a nitrile group and a phenoxy moiety, are features found in various catalytically active molecules. The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a potential coordination site for metal ions. rsc.org Similarly, the oxygen atom of the phenoxy group can also act as a Lewis base. However, a thorough review of scientific databases indicates that this compound itself has not been prominently explored or utilized as a key component in catalytic systems.

As a Ligand Component in Metal-Organic Catalysts

Metal-organic catalysts are a cornerstone of modern chemistry, relying on the coordination of organic molecules (ligands) to a central metal atom to facilitate chemical transformations. While ligands containing nitrile or ether functionalities are common, there is no significant body of research detailing the incorporation of this compound as a ligand in such catalysts.

The potential for this compound to act as a bidentate ligand, coordinating through both the nitrile nitrogen and the phenoxy oxygen, is a theoretical possibility. However, the geometric constraints and electronic properties of the molecule may not be optimal for forming stable and catalytically active metal complexes. Research into the coordination chemistry of simple phenoxy-nitrile compounds is not widespread, and specific studies involving this compound are absent from the current body of scientific literature. The synthesis of α-aminonitriles, which are structurally related, has been explored, and these compounds can act as chelating agents with various transition metal ions. researchgate.net Yet, this does not directly translate to the use of this compound.

Participation in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.orgmdpi.com These catalysts typically possess specific functional groups, such as amines, thioureas, or phosphoric acids, arranged in a way that enables them to activate substrates through various mechanisms like enamine or iminium ion formation, or hydrogen bonding. mdpi.comresearchgate.net

A comprehensive search for the involvement of this compound in organocatalytic systems has yielded no results. The molecule lacks the common structural motifs of known organocatalysts. While the nitrile group can be a substrate in certain organocatalyzed reactions, there is no evidence to suggest that this compound itself acts as a catalyst. The field of organocatalysis is vast, but the specific application of simple ethers or nitriles like this compound as the primary catalytic species is not a documented strategy.

Analytical Method Development for Process and Purity Control

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and quantification of 2-Phenoxybutanenitrile (B6280982) and its related impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, analysis of volatile components, or determination of enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantitative analysis of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of compounds structurally similar to this compound, such as other phenoxy compounds, a C18 or C8 column is often used. istanbul.edu.trnih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a buffer or acid modifier like formic acid to ensure good peak shape, is typical. mdpi.com Detection is usually performed with a UV-Vis diode array detector (DAD), as the phenyl ring in the this compound molecule absorbs UV light, allowing for sensitive detection. istanbul.edu.trnih.gov Quantitative analysis is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Phenoxy-type Compounds

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Note: This table provides an illustrative example of HPLC conditions based on methods for structurally related phenoxy compounds. istanbul.edu.tr

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual starting materials, solvents, or by-products from the synthesis. The sample is vaporized and transported through a capillary column by an inert carrier gas, and separation is achieved based on the compounds' boiling points and interactions with the stationary phase.

A typical GC analysis for impurity profiling would utilize a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is often used for general-purpose analysis due to its high sensitivity for organic compounds. For more specific identification, a mass spectrometer (MS) detector is employed (GC-MS). thermofisher.comchromatographyonline.com In some cases, derivatization of the analytes may be necessary to improve their volatility and chromatographic behavior. nih.govsigmaaldrich.com

Table 2: Representative GC Method Parameters for Volatile Impurity Profiling

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Note: This table presents a general GC method that can be adapted for the analysis of volatile impurities in organic intermediates.

Since this compound contains a stereocenter, it exists as a pair of enantiomers. For applications where a single enantiomer is desired, it is crucial to determine the enantiomeric excess (e.e.). Chiral chromatography, a specialized form of HPLC, is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds. The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. researchgate.net The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures.

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) is a cornerstone of modern analytical chemistry for the unambiguous identification of compounds. While chromatography separates the components of a mixture, mass spectrometry provides molecular weight and structural information for each component.

In the context of this compound synthesis, GC-MS is invaluable for identifying volatile and semi-volatile impurities and by-products. thermofisher.com The mass spectrum of each eluting peak can be compared to spectral libraries for identification. For non-volatile or thermally labile components, LC-MS is the technique of choice. mdpi.com The combination of retention time and mass spectral data provides a high degree of confidence in the identification of known and unknown compounds in the reaction mixture.

The ability to monitor chemical reactions in real-time provides significant advantages for process optimization, control, and safety. On-line spectroscopic techniques, such as Fourier-transform infrared (FTIR), Near-infrared (NIR), and Raman spectroscopy, can be used to track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. rsc.orgresearchgate.net

For the synthesis of this compound, an in-situ FTIR or Raman probe could be used to monitor the disappearance of the characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the product. For example, the nitrile stretch (C≡N) in the product would have a characteristic frequency that can be monitored over time. acs.org This real-time data allows for a deeper understanding of the reaction kinetics and helps in determining the optimal reaction endpoint, leading to improved yield and purity.

Method Validation and Robustness for Synthetic Processes

The validation of analytical methods is a critical component in the quality control of synthetic processes for this compound. It ensures that the methods used for routine analysis are suitable for their intended purpose, providing reliable data on the identity, purity, and concentration of the compound. Adherence to validation parameters established by regulatory bodies such as the International Council for Harmonisation (ICH) is essential. gmp-compliance.orgscribd.comfda.govwisdomlib.org

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euaaps.ca Selectivity is a more general term that refers to the ability of a method to differentiate and quantify the analyte in a complex mixture. researchgate.net For the analysis of this compound, the analytical method, often a chromatographic technique like High-Performance Liquid Chromatography (HPLC), must be able to distinguish the main compound from potential process-related impurities.

Key potential impurities in the synthesis of this compound could include unreacted starting materials such as phenol (B47542) and 2-bromobutyronitrile, as well as by-products from side reactions. The specificity of an HPLC method is typically demonstrated by showing that the peak for this compound is well-resolved from the peaks of these other components. pharmtech.comaltabrisagroup.com This is often achieved by spiking the sample with known impurities and demonstrating baseline separation. pharmtech.com

Table 1: Hypothetical Specificity Data for HPLC Analysis of this compound

| Compound | Retention Time (min) | Resolution (Rs) from this compound |

| Phenol | 2.5 | > 2.0 |

| 2-Bromobutyronitrile | 3.8 | > 2.0 |

| This compound | 5.2 | - |

| By-product A | 6.1 | > 2.0 |

| By-product B | 7.5 | > 2.0 |

Precision and Accuracy in Quantitative Determinations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.euphenomenex.blogchromatographyonline.comwjarr.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. europa.euphenomenex.blogchromatographyonline.com

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. europa.euphenomenex.blog

Reproducibility: The precision between different laboratories. phenomenex.blog

Accuracy is the closeness of the test results obtained by the method to the true value. europa.euphenomenex.blogchromatographyonline.comelementlabsolutions.com It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix. chromatographyonline.com

For the quantitative determination of this compound, the analytical method must be both precise and accurate over a specified range of concentrations.

Table 2: Illustrative Precision and Accuracy Data for the Assay of this compound

| Concentration Level | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=12) | Accuracy (% Recovery) |

| 80% | < 1.0% | < 2.0% | 98.0% - 102.0% |

| 100% | < 1.0% | < 2.0% | 98.0% - 102.0% |

| 120% | < 1.0% | < 2.0% | 98.0% - 102.0% |

Limits of Detection and Quantitation in Impurity Analysis

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. chromatographyonline.compharmavalidation.inloesungsfabrik.de The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.compharmavalidation.inloesungsfabrik.de

Determining the LOD and LOQ is crucial for analytical methods used to control impurities in this compound. pharmavalidation.in These limits ensure that the method is sensitive enough to detect and quantify potentially harmful impurities at levels that meet regulatory requirements. Common methods for determining LOD and LOQ include the signal-to-noise ratio approach (typically 3:1 for LOD and 10:1 for LOQ) and the use of the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deyoutube.comaltabrisagroup.com

Table 3: Hypothetical LOD and LOQ Data for Key Impurities in this compound

| Impurity | LOD (µg/mL) | LOQ (µg/mL) |

| Phenol | 0.05 | 0.15 |

| 2-Bromobutyronitrile | 0.03 | 0.10 |

| By-product A | 0.10 | 0.30 |

| By-product B | 0.08 | 0.25 |

Green Chemistry Principles in the Synthesis and Application of 2 Phenoxybutanenitrile

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry focused on maximizing the incorporation of reactant atoms into the final product. numberanalytics.comprimescholars.com In the context of 2-phenoxybutanenitrile (B6280982) synthesis, this means moving away from reactions that generate significant byproducts.

The classical Williamson ether synthesis, which involves reacting a sodium phenoxide with an alkyl halide (like 2-bromobutyronitrile), demonstrates moderate atom economy. rsc.org While effective, this method inherently produces a salt byproduct (e.g., sodium bromide), which constitutes waste. libretexts.org

Reaction: C₆H₅ONa + Br-CH(CH₂CH₃)CN → C₆H₅O-CH(CH₂CH₃)CN + NaBr

Table 1: Comparison of Atom Economy in Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Traditional Williamson Synthesis | Sodium Phenoxide, 2-Bromobutyronitrile | This compound | Sodium Bromide | ~60.7% |

| Catalytic Addition (Hypothetical) | Phenol (B47542), 2-butenenitrile | This compound | None | 100% |

Waste Prevention and Minimization Strategies

The principle of waste prevention is closely linked to atom economy and aims to eliminate or reduce waste at its source. In the synthesis of this compound, a primary source of waste is the salt byproduct from the Williamson synthesis. libretexts.org Further waste is generated from solvents used for reaction and purification, as well as any byproducts from side reactions.

Strategies to minimize waste include:

Catalytic Systems: Employing catalysts that can be easily separated and recycled reduces catalyst waste. langholmandcanonbieschools.dumgal.sch.uknumberanalytics.com For instance, using heterogeneous catalysts or recyclable homogeneous catalysts can prevent the generation of metal-containing waste streams. nih.gov

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant ratios can maximize yield and selectivity, thereby minimizing the formation of unwanted side products. numberanalytics.com

Solvent Reduction: Utilizing solvent-free reaction conditions or minimizing solvent use through process intensification, such as in flow chemistry, can significantly cut down on solvent waste. numberanalytics.com

Waste Valorization: Investigating potential uses for byproducts. While challenging for simple salts like sodium bromide, this is a key strategy for more complex waste streams. The conversion of waste nitrile-butadiene rubber (NBR) into valuable products like bio-oil and syngas through pyrolysis is an example of such a strategy in the broader field of nitrile chemistry. mdpi.comresearchgate.net

Development of Energy-Efficient Synthetic Processes

Reducing the energy footprint of chemical synthesis is a critical goal of green chemistry. Traditional methods for producing ethers and nitriles can be energy-intensive, often requiring high temperatures for extended periods. beilstein-journals.org

Modern approaches focus on lowering the energy barrier for the synthesis of this compound:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Zinc-catalyzed Williamson ether synthesis has been shown to be effective under microwave heating. researchgate.net

Photocatalysis: Light-mediated reactions, sometimes using dual nickel/photocatalytic systems, can proceed under mild conditions, often at room temperature, thus saving energy. nih.gov

Biocatalysis: The use of enzymes can enable reactions to occur at room temperature, leading to significant energy savings and reducing harmful waste. tugraz.at

Table 2: Energy Input Comparison for Synthetic Methods

| Synthetic Method | Typical Energy Source | Operating Temperature | Key Advantage |

|---|---|---|---|

| Conventional Heating | Oil Bath / Heating Mantle | High | Established methodology |

| Microwave-Assisted | Microwave Irradiation | Variable (Rapid Heating) | Reduced reaction time, lower energy use. researchgate.net |

| Photocatalysis | Visible Light (LEDs) | Ambient | Mild conditions, high selectivity. nih.gov |

| Electrosynthesis | Renewable Electricity | Ambient | Benign conditions, use of green energy. rsc.org |

| Biocatalysis | Biological (Enzymatic) | Ambient | Very low energy input, high specificity. tugraz.at |

Utilization of Renewable Feedstocks

A key tenet of green chemistry is the shift from fossil-fuel-based feedstocks to renewable resources. heraeus-precious-metals.comsigmaaldrich.com For this compound, this involves sourcing its primary precursors—phenol and a four-carbon nitrile building block—from biomass rather than petroleum. nrel.gov

Bio-based Phenol: Lignin (B12514952), a major component of woody biomass and a byproduct of the paper industry, is a promising renewable source of phenol and other aromatic compounds. heraeus-precious-metals.comresearchgate.net Research has demonstrated the catalytic depolymerization of lignin to yield phenol with high selectivity. researchgate.net

Bio-based Butyronitrile (B89842) Precursors: The butyronitrile component can be derived from biomass through various routes. For example, butyraldehyde (B50154) can be produced from renewable feedstocks, and recent advances in electrocatalysis and biocatalysis allow for the conversion of biomass-derived alcohols and carboxylic acids into nitriles. rsc.orgtugraz.atnrel.gov This avoids the use of highly toxic cyanide, which is common in traditional nitrile production. tugraz.at

This shift not only reduces reliance on finite fossil resources but also has the potential to lower the carbon footprint of the entire chemical value chain. heraeus-precious-metals.comd-nb.info

Design for Catalysis and Catalyst Recycling

Catalysis is preferred over stoichiometric reagents because catalysts can be used in small amounts and recycled, improving atom economy and reducing waste. langholmandcanonbieschools.dumgal.sch.uknumberanalytics.com For the synthesis of this compound, catalytic approaches are superior to traditional methods that use stoichiometric amounts of base.

Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis, PTC can enhance reaction rates and efficiency, allowing for milder conditions and easier product separation. Recyclable catalysts, such as polymer-supported cationic catalysts, have been developed for this purpose. francis-press.com

Transition Metal Catalysis: Metals like copper, palladium, and nickel are effective catalysts for C-O bond formation. science.govnih.gov Nickel, in particular, is gaining interest due to its higher abundance and lower cost compared to precious metals. nih.gov The development of semi-heterogeneous systems, where a recyclable solid photocatalyst (like carbon nitride) is combined with a homogeneous metal catalyst, offers a sustainable alternative. nih.gov

Recyclable Catalysts: Designing catalysts for easy recovery and reuse is paramount. Magnetic nanoparticles supporting a catalyst, for example, can be easily removed from the reaction mixture with an external magnet. science.gov Similarly, solid catalysts like zinc powder have been shown to be recyclable for multiple runs without significant loss of activity. researchgate.net

Safer Solvents and Reaction Media

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free systems. orientjchem.orgacs.org

Traditional solvents like dimethylformamide (DMF) or acetonitrile (B52724), while effective, have associated health and environmental risks. researchgate.netfda.gov The search for greener alternatives is a key area of research.

Table 3: Comparison of Solvents for Chemical Synthesis

| Solvent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Aprotic | DMF, Acetonitrile, Dichloromethane | High solvency for many reactants | Toxicity, volatility, environmental persistence. fda.gov |

| Greener Alternatives | Water, Ethanol, 2-Methyl-THF, Ethyl lactate (B86563) | Lower toxicity, often renewable, biodegradable. sigmaaldrich.comscientificlabs.co.uk | May have lower solvency for nonpolar reactants. |

| Neoteric Solvents | Ionic Liquids, Supercritical CO₂ | Tunable properties, non-volatile (ILs), non-toxic (scCO₂). orientjchem.orgacs.org | High cost, potential toxicity (some ILs), high pressure (scCO₂). |

For nitrile and ether syntheses, alternatives like bio-based ethanol, 2-methyltetrahydrofuran (B130290) (derived from corncobs), and ethyl lactate (from fermentation) are being explored. sigmaaldrich.comscientificlabs.co.uk Water is a highly desirable green solvent, and surfactant-assisted reactions can enable syntheses like the Williamson ether synthesis to be performed in aqueous media. francis-press.com

Real-Time Analysis for Pollution Prevention in Process Development

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. researchgate.netmt.com By monitoring a reaction as it happens, PAT allows for immediate adjustments, ensuring the process stays within its optimal design space. This prevents the formation of impurities and byproducts, thus minimizing waste and preventing pollution. americanpharmaceuticalreview.comnih.gov

For the synthesis of this compound, PAT can be implemented using various in-situ techniques:

Spectroscopic Methods: In-line probes for Fourier-transform infrared (FTIR), Raman, or near-infrared (NIR) spectroscopy can track the concentration of reactants, intermediates, and the final product in real time. researchgate.netacs.org This data allows for precise determination of the reaction endpoint, preventing unnecessary heating or the formation of degradation products.

Automated Reactors: Combining PAT tools with automated laboratory reactors provides precise control over parameters like temperature, dosing rate, and mixing. mt.com This integration allows for the rapid optimization of reaction conditions to maximize yield and minimize byproduct formation.

The ultimate goal of applying PAT is to enhance process understanding and control, leading to a more robust, efficient, and cleaner manufacturing process for this compound. americanpharmaceuticalreview.comacs.org

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Pathways

The unique structural combination of a nitrile and a phenoxy group in 2-Phenoxybutanenitrile (B6280982) suggests a rich and largely unexplored reactive landscape. Future research should focus on elucidating novel transformation pathways beyond known nitrile and ether chemistries.

The electrophilic nature of the nitrile's carbon atom makes it a target for nucleophilic attack, a characteristic that has been exploited in the development of covalent inhibitors for enzymes. nih.gov The reactivity of the nitrile group in this compound can be further modulated by the presence of the phenoxy group. Investigations into its potential as a reactive "warhead" in targeted covalent inhibition could lead to the discovery of new bioactive molecules. nih.gov Additionally, the nitrile group is a versatile precursor that can be transformed into various functionalities such as amines, carboxylic acids, and nitrogen-containing heterocycles. researchgate.net Exploring these transformations under novel catalytic systems could yield a diverse library of this compound derivatives with unique properties.

Furthermore, the potential for radical-mediated reactions involving the C-H bonds of the butyl chain, activated by the adjacent nitrile and phenoxy groups, remains an area ripe for discovery. Research into selective C-H functionalization could provide efficient routes to complex molecules that are otherwise difficult to synthesize.

Development of Highly Sustainable Synthetic Methodologies

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. Future research on this compound should prioritize the development of eco-friendly synthetic routes that minimize waste and energy consumption.